![molecular formula C21H21FN4O2 B2451064 N-(3-fluoro-4-methylphenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide CAS No. 1105233-88-2](/img/structure/B2451064.png)
N-(3-fluoro-4-methylphenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-methylphenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H21FN4O2 and its molecular weight is 380.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-fluoro-4-methylphenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H16FN5O2 with a molecular weight of 341.34 g/mol. The compound features a piperidine ring substituted with a pyridazine and furan moiety, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₆FN₅O₂ |
Molecular Weight | 341.34 g/mol |
CAS Number | 1334372-65-4 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters, which could have implications for treating neurodegenerative diseases such as Alzheimer's.
Key Findings:
- MAO Inhibition : Compounds similar in structure have shown significant inhibitory activity against MAO-A and MAO-B, with IC₅₀ values indicating potent effects at low concentrations. For instance, derivatives with similar piperidine structures demonstrated IC₅₀ values as low as 0.013 µM for MAO-B inhibition .
Biological Activity Studies
Recent studies have evaluated the compound's biological activities through various assays:
- Antimicrobial Activity : The compound was tested against several bacterial strains, showing promising antibacterial properties. Similar piperidine derivatives exhibited strong inhibition against Gram-positive and Gram-negative bacteria, indicating potential as an antibacterial agent .
- Cytotoxicity Assays : Cytotoxic effects were assessed using L929 fibroblast cells. Compounds structurally related to this compound displayed varying degrees of cytotoxicity, with some derivatives being less toxic than others at higher concentrations .
- Neuroprotective Effects : Given its potential MAO-B inhibition, the compound may offer neuroprotective effects, which are critical in the context of neurodegenerative diseases. Studies suggest that selective MAO-B inhibitors can reduce oxidative stress and improve neuronal survival .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds exhibiting MAO-B inhibition have shown improvements in cognitive function and reductions in amyloid-beta levels, suggesting a possible pathway for therapeutic development .
- Antibacterial Efficacy : In vitro studies demonstrated that certain derivatives significantly reduced bacterial growth in cultures of Staphylococcus aureus and Escherichia coli, supporting their potential use as antibacterial agents .
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O2/c1-14-4-5-16(13-17(14)22)23-21(27)15-8-10-26(11-9-15)20-7-6-18(24-25-20)19-3-2-12-28-19/h2-7,12-13,15H,8-11H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMIOVPULHQDPDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.